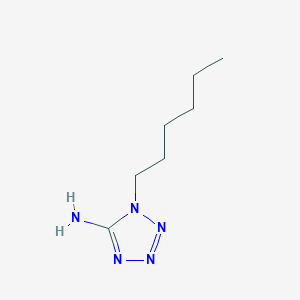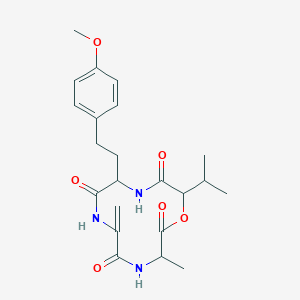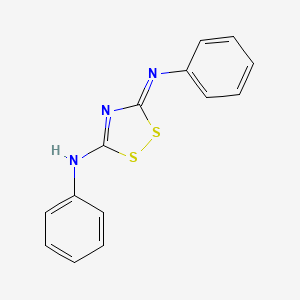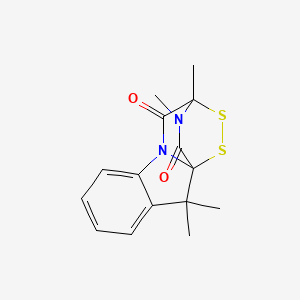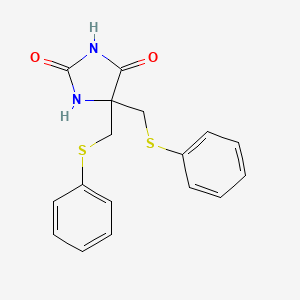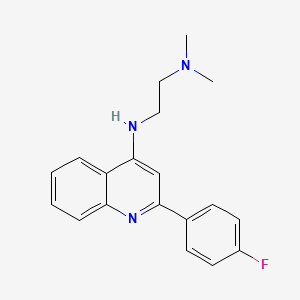
1,2-Ethanediamine, N'-(2-(4-fluorophenyl)-4-quinolinyl)-N,N-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Ethanediamine, N’-(2-(4-fluorophenyl)-4-quinolinyl)-N,N-dimethyl- is a complex organic compound that features a quinoline ring substituted with a fluorophenyl group and an ethylenediamine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Ethanediamine, N’-(2-(4-fluorophenyl)-4-quinolinyl)-N,N-dimethyl- typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Friedel-Crafts alkylation reaction using fluorobenzene and an appropriate catalyst such as aluminum chloride.
Attachment of the Ethylenediamine Moiety: The final step involves the reaction of the substituted quinoline with N,N-dimethylethylenediamine under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Ethanediamine, N’-(2-(4-fluorophenyl)-4-quinolinyl)-N,N-dimethyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in polar solvents such as dimethylformamide (DMF).
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
1,2-Ethanediamine, N’-(2-(4-fluorophenyl)-4-quinolinyl)-N,N-dimethyl- has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with bacterial cell membranes.
Medicine: Explored as a potential therapeutic agent for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Wirkmechanismus
The mechanism of action of 1,2-Ethanediamine, N’-(2-(4-fluorophenyl)-4-quinolinyl)-N,N-dimethyl- involves its interaction with specific molecular targets. In medicinal applications, it may bind to DNA or proteins, disrupting their normal function and leading to cell death. The compound’s quinoline ring can intercalate into DNA, while the fluorophenyl group enhances its binding affinity. Additionally, the ethylenediamine moiety can chelate metal ions, further influencing its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Ethanediamine, N’-(2-(4-chlorophenyl)-4-quinolinyl)-N,N-dimethyl-: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.
1,2-Ethanediamine, N’-(2-(4-bromophenyl)-4-quinolinyl)-N,N-dimethyl-: Similar structure but with a bromophenyl group instead of a fluorophenyl group.
1,2-Ethanediamine, N’-(2-(4-methylphenyl)-4-quinolinyl)-N,N-dimethyl-: Similar structure but with a methylphenyl group instead of a fluorophenyl group.
Uniqueness
The presence of the fluorophenyl group in 1,2-Ethanediamine, N’-(2-(4-fluorophenyl)-4-quinolinyl)-N,N-dimethyl- imparts unique electronic properties, enhancing its binding affinity and specificity in biological systems. This makes it a valuable compound for targeted therapeutic applications and advanced material development.
Eigenschaften
CAS-Nummer |
133671-46-2 |
|---|---|
Molekularformel |
C19H20FN3 |
Molekulargewicht |
309.4 g/mol |
IUPAC-Name |
N-[2-(4-fluorophenyl)quinolin-4-yl]-N',N'-dimethylethane-1,2-diamine |
InChI |
InChI=1S/C19H20FN3/c1-23(2)12-11-21-19-13-18(14-7-9-15(20)10-8-14)22-17-6-4-3-5-16(17)19/h3-10,13H,11-12H2,1-2H3,(H,21,22) |
InChI-Schlüssel |
WUUSWESBGKCYHF-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCNC1=CC(=NC2=CC=CC=C21)C3=CC=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


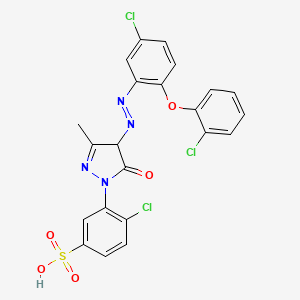

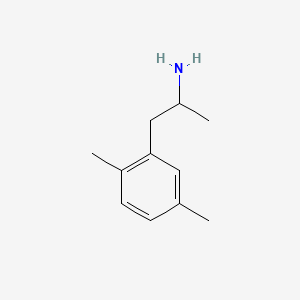


![5-methyl-1,3,4,13-tetrazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,12-pentaene](/img/structure/B12799498.png)
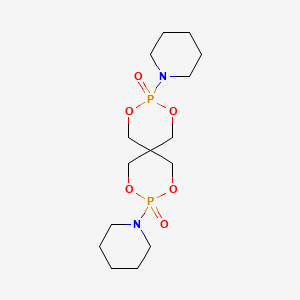
![2-[Hydroxy(4-methylphenyl)methyl]naphthalene-1,4-dione](/img/structure/B12799512.png)
![undecacyclo[30.6.2.210,13.02,27.04,25.06,23.08,21.011,20.012,17.029,39.036,40]dotetraconta-1(39),2,4,6(23),7,9,11(20),12,14,16,18,21,24,26,28,30,32(40),33,35,37,41-henicosaene](/img/structure/B12799520.png)
